molecular formula C11H15ClFNO B2763364 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride CAS No. 1306604-48-7

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2763364
CAS No.: 1306604-48-7
M. Wt: 231.7
InChI Key: GUPQBGLLIHTTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15ClFNO. It is a cyclobutane derivative with a fluorine and methoxy group attached to the phenyl ring. This compound is often used in pharmaceutical research and development due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a involving a suitable diene and dienophile.

    Introduction of the Fluoro and Methoxy Groups: The phenyl ring is functionalized with fluorine and methoxy groups through electrophilic aromatic substitution reactions.

    Amination: The amine group is introduced via a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine
  • 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrobromide
  • 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine sulfate

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-14-11-3-2-7(6-10(11)12)8-4-9(13)5-8;/h2-3,6,8-9H,4-5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPQBGLLIHTTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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